molecular formula C15H22N2O4 B023665 (S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 65615-90-9

(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No. B023665
CAS RN: 65615-90-9
M. Wt: 294.35 g/mol
InChI Key: UUSXEIQYCSXKPN-LBPRGKRZSA-N
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Description

“(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate” is a chemical compound. It contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of compounds like “(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate” often involves the use of a tert-butoxycarbonyl (BOC) group. This group is commonly used as a protecting group for amines in organic synthesis . The BOC group can be selectively removed in the presence of other acid-sensitive groups .


Molecular Structure Analysis

The molecular structure of “(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate” includes a tert-butoxycarbonyl (BOC) group, a methyl group, and an aminophenyl group .


Chemical Reactions Analysis

The tert-butoxycarbonyl (BOC) group in “(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate” can be selectively removed in the presence of other acid-sensitive groups . This selective removal is often used in the synthesis of various organic compounds .

Scientific Research Applications

Peptide Synthesis

Boc-Phe(4-NH2)-OMe: is extensively used in peptide synthesis. The tert-butyloxycarbonyl (Boc) group serves as an α-amino protecting group, which is crucial for synthesizing peptides with specific sequences. This compound is particularly advantageous for creating hydrophobic peptides and those containing ester and thioester moieties .

Synthesis of Hydrophobic Peptides

The hydrophobic nature of certain peptides is essential for their biological functionBoc-Phe(4-NH2)-OMe plays a significant role in the synthesis of these peptides, providing stability and specificity in the peptide chain during the synthesis process .

Production of Ester and Thioester Moieties

In the realm of peptide synthesis, ester and thioester groups are pivotal for subsequent conjugation reactionsBoc-Phe(4-NH2)-OMe is utilized to introduce these functional groups into peptides, which can be further modified for various applications .

Mild Deprotection of Amino Groups

The compound is involved in the mild deprotection of amino groups in certain synthesis processes. This is particularly important when dealing with sensitive molecules that require gentle handling to maintain their integrity .

Masking Carboxyl Groups

Boc-Phe(4-NH2)-OMe: is employed as a masking agent for carboxyl groups in chemical synthesis. This allows for selective reactions to occur at other sites of a molecule without affecting the carboxyl group .

Enhancing Reaction Conditions

Researchers have used Boc-Phe(4-NH2)-OMe to improve reaction conditions for the synthesis of various compounds. Its presence can increase yields and provide more favorable conditions for certain chemical reactions .

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of phenylalanine , an essential amino acid that plays a crucial role in various biological processes.

Mode of Action

The compound, also known as Boc-Phe(4-NH2)-OMe, features a tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis, particularly in peptide synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine during the synthesis process and can be removed later with strong acids such as trifluoroacetic acid .

Biochemical Pathways

Phenylalanine is a precursor to tyrosine, and both of these amino acids are involved in the synthesis of neurotransmitters like dopamine, norepinephrine, and epinephrine .

Pharmacokinetics

The boc group’s presence may influence these properties, as it can increase the compound’s hydrophobicity, potentially affecting its absorption and distribution .

Result of Action

As a derivative of phenylalanine, it may contribute to protein synthesis and neurotransmitter production, impacting cellular function and communication .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the stability of the Boc group and its ability to protect the amine group . Additionally, the presence of strong acids can lead to the removal of the Boc group .

properties

IUPAC Name

methyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSXEIQYCSXKPN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157152
Record name 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

CAS RN

65615-90-9
Record name 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65615-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-[(tert-butoxycarbonyl)amino]-3-(4 nitrophenyl)propanoate 3 (69.4 g) and NH4HCO2 (6.5 equ.) in CH3OH (20 ml/g) is added 5% Pd/C (15% in weight, 10 g). The temperature rises to 40° C. and then decreases. After stirring for 2 h at room temperature, the solution is filtered over celite and the solvent is evaporated. The residue is diluted in AcOEt and washed 3 times with water. The organic phase is dried over MgSO4 and evaporated to dryness. No further purification is needed.
Quantity
69.4 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4HCO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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